5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide
Description
This compound is a sulfonamide derivative featuring a thiophene core substituted with a 4-ethylthiazole moiety and a 2-methylpiperidine ethylamine side chain.
Properties
CAS No. |
1251579-97-1 |
|---|---|
Molecular Formula |
C23H17ClN4O4S |
Molecular Weight |
480.92 |
IUPAC Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-31-15-6-4-5-14(11-15)12-28-22(29)20-18(9-10-33-20)27(23(28)30)13-19-25-21(26-32-19)16-7-2-3-8-17(16)24/h2-11H,12-13H2,1H3 |
InChI Key |
AMULFOCYYLZOKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, anti-cancer, and carbonic anhydrase inhibition.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C16H20N4O2S3 |
| Molecular Weight | 396.56 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 145904323 |
The biological activity of this compound can be attributed to several mechanisms:
- Carbonic Anhydrase Inhibition : The compound has been shown to inhibit carbonic anhydrases (CAs), particularly hCA II, which plays a crucial role in regulating intraocular pressure (IOP). By inhibiting CA II, the formation of bicarbonate ions is reduced, leading to decreased fluid transport and lower IOP .
- Anti-Cancer Activity : Research indicates that thiazole derivatives, including this compound, can induce apoptosis in cancer cells. The mechanisms involve both extrinsic and intrinsic signaling pathways, making them promising candidates for cancer therapy .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory markers in various models, suggesting its potential use in treating inflammatory conditions .
Study on Carbonic Anhydrase Inhibition
A study evaluated the inhibitory effects of various thiophene sulfonamides on hCA II. The results indicated that compounds with thiophene rings showed significant inhibition at low nanomolar concentrations. Specifically, the tested compound exhibited a selectivity ratio for mitochondrial over cytosolic isoenzymes greater than 6 .
Anti-Cancer Activity Assessment
In vitro studies have shown that derivatives of thiazole sulfonamides can effectively inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values were determined, with some derivatives showing superior activity compared to standard chemotherapeutic agents like irinotecan .
Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory effects of this compound in RAW264.7 macrophages. The findings revealed a dose-dependent reduction in reactive oxygen species (ROS) and nitric oxide (NO) levels upon treatment with the compound, indicating its potential as a therapeutic agent in managing inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide, as anticancer agents.
Case Studies
In a study involving thiazolidinone derivatives, compounds similar to the target compound exhibited strong cytotoxic effects on multiple cancer cell lines. The most active compounds demonstrated IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells and 8.9 µM to 15.1 µM against HeLa cells .
Neurological Applications
The compound's structural features suggest potential applications in treating neurological disorders.
Anticonvulsant Properties
Research into thiazolidin derivatives has uncovered promising anticonvulsant properties. One study synthesized a series of thiazolidin derivatives, which were evaluated for their anticonvulsant activity using the maximal electroshock (MES) model in mice. The results indicated that certain derivatives provided significant protection against seizures .
Antimicrobial Activity
Thiazole-containing compounds are known for their antimicrobial properties. The target compound may exhibit similar effects due to its thiazole moiety.
Potential Mechanisms
The mechanism by which thiazole derivatives exert antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways within microbial cells .
Drug Design and Development
The compound serves as a valuable lead in drug design due to its unique pharmacophore.
Structure-Based Drug Design (SBDD)
The application of SBDD techniques has been explored for optimizing the efficacy of thiazole-based compounds against specific targets such as enzymes involved in disease pathways. Computational studies have indicated favorable binding interactions with target proteins, suggesting avenues for further development .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s key structural motifs are compared below with related derivatives:
Key Observations :
- Sulfonamide vs. Carboxamide/Urea Linkers : The target’s sulfonamide group may enhance hydrogen bonding and electrostatic interactions compared to carboxamide or urea linkers in analogs .
- Piperidine vs. Morpholine/Piperazine : The 2-methylpiperidine side chain may confer distinct pharmacokinetic profiles compared to morpholine (Filapixant) or piperazine (AB5 analog) moieties .
Functional Comparisons
- Antiviral Activity : Thiazole-sulfonamide derivatives (e.g., ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate) inhibit SARS-CoV-2 methyltransferase with IC₅₀ values <10 μM . The target’s thiophene-sulfonamide core may similarly target viral proteases but requires experimental validation.
- Cytotoxicity : Compound 5f (thiophene-carboxamide) exhibits significant cytostatic effects (IC₅₀ ~2 μM in leukemia cells) . The target’s sulfonamide group could enhance DNA intercalation or topoisomerase inhibition, though its efficacy remains untested.
- Purinoreceptor Antagonism: Filapixant’s benzamide-thiazole structure achieves nanomolar affinity for purinoreceptors . The target’s piperidine side chain might modulate receptor selectivity differently.
ADMET and Physicochemical Properties
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility, but the target’s ethylthiazole and piperidine groups may increase lipophilicity (predicted logP ~3.5) compared to carboxamide analogs (logP ~2.8) .
- Metabolic Stability : Piperidine derivatives often undergo CYP3A4-mediated oxidation, whereas morpholine-containing compounds (e.g., Filapixant) show slower hepatic clearance .
Research Findings and Gaps
- Computational Predictions : Molecular docking suggests the target’s sulfonamide group could bind SARS-CoV-2 Main Protease (Mpro) with a docking score comparable to ’s thiazolides (-9.2 kcal/mol vs. -8.5 to -9.0 kcal/mol) .
- Synthetic Feasibility : Analogous compounds (e.g., ’s thiophene-carboxamides) are synthesized via carbodiimide-mediated coupling, suggesting viable routes for the target .
- Unresolved Questions :
- Experimental validation of the target’s inhibitory activity against proteases/kinases.
- Impact of the 4-ethylthiazole substituent on membrane permeability and target engagement.
Q & A
Q. What are the optimal synthetic routes for 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiophene-2-sulfonamide core via sulfonation of thiophene derivatives using chlorosulfonic acid, followed by amidation with 2-(2-methylpiperidin-1-yl)ethylamine .
- Step 2 : Functionalization with the 4-ethylthiazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₄ and optimized conditions (e.g., anhydrous DMF, 80–100°C) .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration (e.g., ethyl group at δ ~1.2–1.4 ppm, thiazole protons at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- FT-IR : Identification of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N (~1650 cm⁻¹) .
Q. How can researchers optimize reaction conditions to improve yield?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps; non-polar solvents (toluene) for cyclization .
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling, with ligand screening (e.g., XPhos) to enhance efficiency .
- Temperature Control : Gradual heating (e.g., 60°C → 100°C) to avoid side reactions in multi-step syntheses .
Advanced Research Questions
Q. How to design experiments to elucidate the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified thiazole (e.g., 4-propyl instead of 4-ethyl) or piperidine (e.g., 3-methyl) groups to assess impact on bioactivity .
- Biological Assays : Test analogs against target models (e.g., cancer cell lines) using dose-response curves (IC₅₀ values) and compare to the parent compound .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to receptors like carbonic anhydrase IX .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., fluorescence-based inhibition) assays to confirm target specificity .
- Batch Reproducibility : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out impurities .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔlogP, pIC₅₀) and adjust for variables like cell line heterogeneity .
Q. What in vitro models are appropriate for assessing its mechanism of action?
- Methodological Answer :
- Cancer Models : NCI-60 panel for broad-spectrum antitumor screening, with follow-up in isogenic cell lines (e.g., p53+/− vs. p53−/−) .
- Enzyme Inhibition : Test against sulfonamide targets (e.g., carbonic anhydrases) using stopped-flow kinetics to measure kₐₐₜ/Kₘ .
- Immune Modulation : Use PBMCs (peripheral blood mononuclear cells) to assess cytokine release (e.g., IL-6, TNF-α) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
